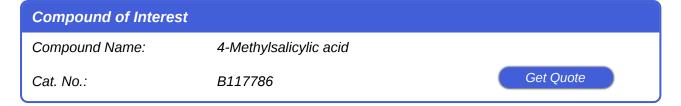


Spectral Analysis of 4-Methylsalicylic Acid: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **4-methylsalicylic acid**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **4-methylsalicylic acid**.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-methylsalicylic acid** was recorded in DMSO-d₆ at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~11.5 (broad)	Singlet	1H	-COOH
~10.5 (broad)	Singlet	1H	-ОН
7.67	Doublet	1H	Ar-H
6.78	Doublet	1H	Ar-H
6.76	Singlet	1H	Ar-H
2.27	Singlet	3H	-СН3

Data extracted from a publicly available spectrum. Precise coupling constants were not determined.

¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for **4-methylsalicylic acid** are listed below. These values are estimated based on the molecular structure and typical chemical shift ranges for the functional groups present.[1]

Chemical Shift (δ) (ppm)	Assignment
172-175	-СООН
161-164	Ar-C-OH
142-145	Ar-C-CH₃
131-134	Ar-C-H
118-121	Ar-C-H
110-113	Ar-C-COOH
108-111	Ar-C-H
20-22	-CH₃



IR Spectral Data

The Fourier-transform infrared (FTIR) spectrum was obtained using a KBr pellet.[2]

Wavenumber (cm⁻¹)	Assignment
2500-3300 (broad)	O-H stretch (carboxylic acid)
~3200 (broad)	O-H stretch (phenol)
~1660	C=O stretch (carboxylic acid)
~1610, 1480	C=C stretch (aromatic)
~1440	O-H bend
~1300	C-O stretch
~850, 810, 760	C-H bend (aromatic)

Mass Spectrometry (MS) Data

The mass spectrum of **4-methylsalicylic acid** is predicted to be obtained via electron ionization (EI). The expected molecular ion and major fragment ions are listed below, based on the analysis of the closely related compound, methyl salicylate.[3]

m/z	Assignment
152	[M] ⁺ (Molecular Ion)
134	[M - H ₂ O] ⁺
121	[M - OCH₃] ⁺ (from potential ester impurity or fragmentation)
107	[M - COOH]+
92	[C ₆ H ₄ CH ₃] ⁺
65	[C₅H₅] ⁺

Experimental Protocols



Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of 4-methylsalicylic acid into a clean, dry vial.[4]
- Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4]
- Gently agitate the vial to ensure the complete dissolution of the sample.
- Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[5]
- Cap the NMR tube and carefully wipe the outside.

Instrumentation and Data Acquisition:

- Instrument: 300 MHz NMR Spectrometer.[6]
- Solvent: DMSO-d₆.[6]
- Reference: Tetramethylsilane (TMS).[7]
- Temperature: 297K.[6]
- ¹H NMR: Standard proton NMR pulse sequence.
- ¹³C NMR: Proton-decoupled ¹³C NMR pulse sequence.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of 4-methylsalicylic acid in an agate mortar and pestle.[8]
- Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[8]



- Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is obtained. Take precautions to minimize moisture absorption.[8]
- · Transfer the powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
 [9]

Instrumentation and Data Acquisition:

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
- Technique: Transmission using a KBr pellet.[2]
- Spectral Range: 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- The molecules are ionized using electron ionization (EI) at a standard energy of 70 eV.[10]
 This is a hard ionization technique that causes fragmentation of the molecule.[11]

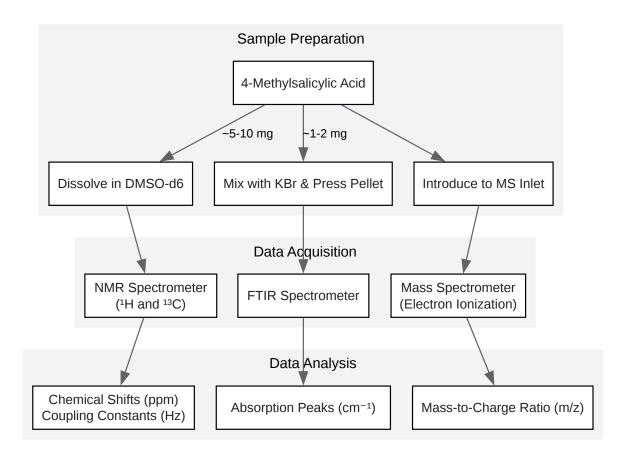
Instrumentation and Data Acquisition:

- Instrument: Mass Spectrometer with an Electron Ionization source.
- Ionization Mode: Electron Ionization (EI).[10]
- Analyzer: Quadrupole or Time-of-Flight (TOF).
- Detection: Positive ion mode.

Experimental Workflow



The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of **4-methylsalicylic acid**.



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Spectral Analysis Workflow for **4-Methylsalicylic Acid**.

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